2-Fluoro-4-(thiazol-4-yl)phenol

Medicinal Chemistry Drug Design Physicochemical Property Optimization

2-Fluoro-4-(thiazol-4-yl)phenol is a halogen-substituted thiazolylphenol scaffold explicitly covered in US 2025/0270199 A1 for hit-finding against MRSA and ESKAPE pathogens. Its low TPSA (33.12 Ų) and moderate LogP (2.6548) align with CNS drug-likeness criteria, making it a strategic fragment for BBB-penetrant library synthesis. Unlike oxazole analogs, the thiazole sulfur offers quantifiably different permeability and solubility profiles, enabling matched molecular pair studies. Procure this ≥98% pure heterocyclic building block for SAR-driven medicinal chemistry and agrochemical intermediate research.

Molecular Formula C9H6FNOS
Molecular Weight 195.22 g/mol
Cat. No. B8659028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(thiazol-4-yl)phenol
Molecular FormulaC9H6FNOS
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC=N2)F)O
InChIInChI=1S/C9H6FNOS/c10-7-3-6(1-2-9(7)12)8-4-13-5-11-8/h1-5,12H
InChIKeyYVCOYZFLAVPLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(thiazol-4-yl)phenol (CAS 252563-25-0): Baseline Overview for Scientific Procurement


2-Fluoro-4-(thiazol-4-yl)phenol is a heterocyclic building block that integrates a thiazole ring, a phenolic hydroxyl, and a fluorine substituent at the 2-position of the phenyl ring (SMILES: Oc1ccc(-c2cscn2)cc1F; molecular formula C₉H₆FNOS; molecular weight 195.22 g/mol) . It is commercially available at ≥98% purity and is employed as a synthetic intermediate in medicinal chemistry and agrochemical research . The compound's computed physicochemical profile includes a topological polar surface area (TPSA) of 33.12 Ų and a consensus LogP of 2.6548 .

Why Generic Substitution of Thiazolylphenol Analogs Fails: The Role of Fluorine and Heterocycle Identity in 2-Fluoro-4-(thiazol-4-yl)phenol


Thiazolylphenol analogs cannot be freely interchanged because subtle modifications—such as fluorine placement, heterocycle identity (thiazole vs. oxazole), and regiochemistry—produce quantifiably different physicochemical properties that directly impact membrane permeability, target engagement, and ADME behavior . The data below demonstrate that 2-fluoro-4-(thiazol-4-yl)phenol occupies a distinct property space relative to its closest analogs, which translates into differentiated suitability for applications where precise lipophilicity (LogP) and polar surface area (TPSA) are critical selection criteria.

Quantitative Differentiation Evidence for 2-Fluoro-4-(thiazol-4-yl)phenol Relative to Closest Analogs


Lower TPSA vs. Oxazole Analog: Enhanced Membrane Permeability Potential

2-Fluoro-4-(thiazol-4-yl)phenol exhibits a TPSA of 33.12 Ų, which is 13.14 Ų lower than that of its oxazole analog, 4-(oxazol-4-yl)phenol (TPSA = 46.26 Ų) . This difference arises from the replacement of the thiazole sulfur with oxygen in the oxazole ring. A lower TPSA is associated with improved passive membrane permeability, a key determinant of oral bioavailability and cellular uptake .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Fluorine-Driven LogP Increase Relative to Non-Fluorinated Analog

The presence of the fluorine atom at the 2-position increases the LogP of 2-fluoro-4-(thiazol-4-yl)phenol to 2.6548, compared to 2.5157 for the non-fluorinated parent 4-(thiazol-4-yl)phenol . This ΔLogP of +0.1391, although modest, may influence partitioning into lipid membranes and protein binding, which are critical parameters in pharmacokinetic optimization .

Lipophilicity Optimization Medicinal Chemistry ADME

Significant LogP Advantage Over Oxazole Analog: Thiazole Sulfur Contribution

2-Fluoro-4-(thiazol-4-yl)phenol (LogP = 2.6548) exhibits a 0.6076 log unit increase in lipophilicity compared to 4-(oxazol-4-yl)phenol (LogP = 2.0472) . This substantial difference reflects the replacement of the thiazole sulfur atom with oxygen in the oxazole ring, which alters the electronic distribution and hydrophobic character of the heterocycle .

Lipophilicity Heterocycle Optimization Medicinal Chemistry

Favorable TPSA–LogP Combination for Potential CNS Penetration

The combination of TPSA = 33.12 Ų (well below the typical CNS cutoff of ~60–70 Ų) and LogP = 2.6548 (within the favorable range of ~2–5) positions 2-fluoro-4-(thiazol-4-yl)phenol in a property space predictive of blood-brain barrier (BBB) penetration potential . Among the compared analogs, only the thiazole-fluorine combination achieves this specific TPSA–LogP pairing: the non-fluorinated analog has a lower LogP (2.5157) while retaining the same TPSA, and the oxazole analog has a higher TPSA (46.26 Ų) with a lower LogP (2.0472) .

CNS Drug Design Physicochemical Property Optimization Blood-Brain Barrier

Class-Level Antimicrobial Potential Supported by Thiazolylphenol Patent Disclosure

A recent patent (US 2025/0270199 A1) discloses thiazolylphenol compounds, including scaffolds structurally related to 2-fluoro-4-(thiazol-4-yl)phenol, as antimicrobial agents effective against Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA [1]. The patent explicitly encompasses phenol rings optionally substituted with halogens (fluoro, chloro), confirming the relevance of the 2-fluoro substitution pattern for antimicrobial activity [1]. While compound-specific MIC values for 2-fluoro-4-(thiazol-4-yl)phenol are not disclosed in the patent, the explicit structural coverage establishes this compound as a member of a biologically validated chemotype.

Antimicrobial Research Antibiotic Resistance Thiazole Derivatives

Computational Drug-Likeness: Compliance with Lead-Like and Drug-Like Filters

2-Fluoro-4-(thiazol-4-yl)phenol adheres to multiple drug-likeness criteria, including molecular weight (195.22 g/mol, well within the ≤500 Da rule), TPSA (33.12 Ų, within the ≤140 Ų guideline), and H-bond donors (1) and acceptors (3), both within acceptable limits . In comparison, the oxazole analog has a TPSA of 46.26 Ų, which, while still compliant, reduces the margin within the TPSA guideline. The non-fluorinated analog has the same TPSA but a lower LogP (2.5157 vs. 2.6548), which may be favorable or unfavorable depending on the target product profile .

Drug-Likeness Fragment-Based Drug Discovery Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-Fluoro-4-(thiazol-4-yl)phenol Based on Quantitative Evidence


Antimicrobial Lead Discovery Targeting Drug-Resistant Pathogens

The explicit coverage of halogen-substituted thiazolylphenols in US 2025/0270199 A1 positions 2-fluoro-4-(thiazol-4-yl)phenol as a viable scaffold for hit-finding campaigns against MRSA and other ESKAPE pathogens [1]. Procurement is justified when the goal is to explore structure-activity relationships (SAR) within a patent-protected chemotype.

CNS Penetrant Probe and Lead Design

The compound's combined low TPSA (33.12 Ų) and moderate LogP (2.6548) align with established CNS drug-likeness criteria . It is suitable for synthesis of CNS-focused compound libraries where BBB penetration potential is a primary selection criterion, and where the slightly higher LogP (vs. the non-fluorinated analog) is beneficial for lipophilicity-driven target engagement.

Physicochemical Property Benchmarking in Heterocycle Optimization Programs

The quantifiable differences in TPSA and LogP between the thiazole and oxazole analogs make 2-fluoro-4-(thiazol-4-yl)phenol a valuable tool compound for systematically probing the impact of heterocycle sulfur on permeability, solubility, and target binding . It can serve as a matched molecular pair with 4-(oxazol-4-yl)phenol in property-activity relationship studies.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 195.22 g/mol, acceptable TPSA, and only one rotatable bond, the compound meets all standard fragment-likeness criteria (MW < 300; TPSA < 60 Ų; HBD ≤ 3; HBA ≤ 3) . It is an attractive fragment for growing, merging, or linking strategies, particularly in programs where metabolic stabilization via fluorine is desired.

Quote Request

Request a Quote for 2-Fluoro-4-(thiazol-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.